Direct Blue 67

Catalog No.
S596651
CAS No.
3354-97-0
M.F
C34H27N5O12S3
M. Wt
793.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Direct Blue 67

CAS Number

3354-97-0

Product Name

Direct Blue 67

IUPAC Name

trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

Molecular Formula

C34H27N5O12S3

Molecular Weight

793.8 g/mol

InChI

InChI=1S/C34H27N5O12S3.3Na/c1-18-10-27(37-39-33-31(54(48,49)50)14-19-11-22(8-9-25(19)34(33)41)35-21-6-4-3-5-7-21)30(51-2)17-26(18)36-38-28-15-23(52(42,43)44)12-20-13-24(53(45,46)47)16-29(40)32(20)28;;;/h3-17,35,40-41H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3

InChI Key

OJWWQROAEXSSTO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)N=NC4=C(C=C5C=C(C=CC5=C4O)NC6=CC=CC=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)OC)N=NC4=C(C=C5C=C(C=CC5=C4O)NC6=CC=CC=C6)S(=O)(=O)O

Biological Staining

Direct Blue 67 exhibits staining properties that make it useful in various biological research applications. It can be used to:

  • Stain cell nuclei: Due to its affinity for specific components within the cell nucleus, Direct Blue 67 can be used to visualize and study the morphology (shape and structure) of cell nuclei in tissues and isolated cells [Source: Thermo Fisher Scientific, "Direct Blue 67" ].
  • Differentiate cell types: By exploiting the differential uptake of the dye by various cell types, Direct Blue 67 can be used to distinguish between different cell populations in a mixed sample [Source: National Center for Biotechnology Information, "PubChem - Direct Blue 67" ].

Analytical Chemistry

Direct Blue 67's unique properties allow it to be used in specific analytical chemistry applications, such as:

  • pH indicator: The color of Direct Blue 67 changes depending on the surrounding pH level, making it a potential indicator for acidic or basic environments [Source: World Dye Variety, "Direct Blue 67" ]. However, other pH indicators generally offer greater accuracy and are more widely used in research settings.

Direct Blue 67 is an azo dye characterized by its vibrant blue color and solubility in water, making it suitable for various textile applications. It contains multiple aromatic rings, specifically two azo groups and a combination of benzene and naphthalene residues, which contribute to its chromophore structure. The presence of sodium sulfonate groups enhances its water solubility, a critical property for direct dyes used in textile dyeing processes .

Direct dyes like Direct Blue 67 function by adhering directly to the cellulose fibers in fabrics through weak ionic and van der Waals interactions []. The sulfonate groups in the dye molecule create ionic attractions with the hydroxyl groups present in cellulose, while the aromatic structure allows for interaction via van der Waals forces.

  • Skin and eye irritation: Direct contact with the dye may irritate the skin and eyes [].
  • Inhalation hazard: Inhalation of dye dust can irritate the respiratory tract [].
  • Environmental impact: Improper disposal of dye-containing wastewater can potentially harm aquatic life [].
Typical of azo dyes. It can participate in electrophilic substitution reactions due to the electron-rich nature of its aromatic rings. Additionally, it can be subjected to reduction reactions, leading to the formation of colorless amines. The dye's stability can be affected by conditions such as pH and temperature, which influence its ionic state and solubility .

The synthesis of Direct Blue 67 typically involves diazotization followed by coupling reactions. The process begins with the preparation of an aromatic amine, which is then diazotized using nitrous acid. The resulting diazonium salt is coupled with a suitable coupling component (often another aromatic compound) to form the final dye structure. This method allows for the introduction of various substituents that can modify the dye's properties .

Unique FeaturesDirect Blue 86Contains similar azo groupsTextile dyeingHigher stability under acidic conditionsDirect Yellow 28Monoazo structureTextile applicationsBright yellow colorDirect Black 22Polyazo structureTextile and leather dyeingDarker hue with better lightfastnessC.I. Reactive Blue 19Contains reactive groupsReactive dyeing processesStronger bonding with fibers

Direct Blue 67's unique combination of two azo groups and specific sulfonate substitutions contributes to its distinct properties, including solubility and affinity for cotton fibers .

Interaction studies involving Direct Blue 67 often focus on its behavior in aqueous solutions and its interactions with different substrates during dyeing processes. Research has demonstrated that the dye interacts with fiber surfaces through ionic and hydrophobic interactions, which are influenced by factors such as pH and electrolyte concentration. These interactions are crucial for optimizing dye uptake and fixation on textiles .

XLogP3

5.4

Wikipedia

Durazol blue 4R

General Manufacturing Information

2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[2-[4-[2-[1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-, sodium salt (1:3): ACTIVE

Dates

Modify: 2023-08-15

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